![molecular formula C21H14ClF3N2O B10906889 3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10906889.png)

3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

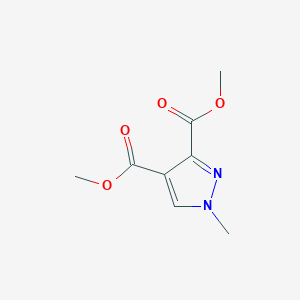

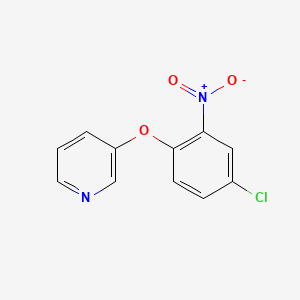

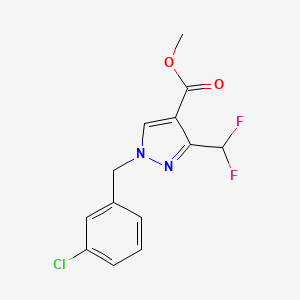

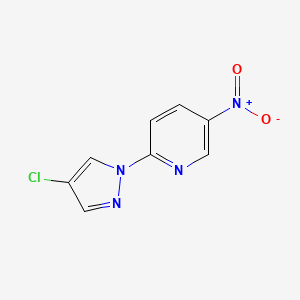

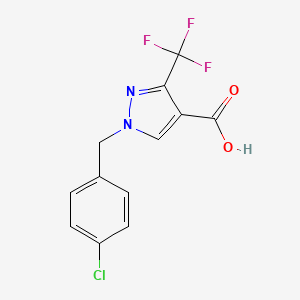

3-(4-クロロフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オンは、キナゾリン-4-オン系に属する合成有機化合物です。この化合物は、4-クロロフェニル基と2-(トリフルオロメチル)フェニル基が置換されたキナゾリン-4-オン骨格を含む複雑な構造を特徴としています。潜在的な生物活性や医薬品化学における用途により、さまざまな分野で注目を集めています。

製法

合成経路と反応条件

3-(4-クロロフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下が含まれます。

出発物質: 合成は、4-クロロアニリンや2-(トリフルオロメチル)ベンズアルデヒドなどの適切なアニリン誘導体から始まります。

シッフ塩基の形成: アニリン誘導体は、酸性または塩基性条件下でベンズアルデヒド誘導体と反応してシッフ塩基を形成します。

環化: シッフ塩基は、ルイス酸などの適切な触媒の存在下で環化し、キナゾリン-4-オン骨格を形成します。

最終的な置換:

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、高収率と純度を確保するための堅牢な触媒の使用が含まれます。

化学反応解析

反応の種類

酸化: この化合物は、特にキナゾリン-4-オン骨格において酸化反応を起こし、キナゾリン誘導体の生成につながる可能性があります。

還元: 還元反応は、キナゾリン-4-オン環のカルボニル基を標的にし、ジヒドロキナゾリン-4-オン誘導体の生成につながる可能性があります。

置換: この化合物の芳香族環は、求電子置換反応や求核置換反応を起こすことができ、さらなる官能基化を可能にします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。

置換: ハロゲン (Cl₂, Br₂) や求核剤 (アミン、チオール) などの試薬が、酸性または塩基性の環境を含むさまざまな条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキナゾリン誘導体の生成につながる可能性がありますが、還元はジヒドロキナゾリン-4-オン誘導体の生成につながる可能性があります。置換反応は、芳香族環にさまざまな官能基を導入することができます。

科学研究の応用

化学

化学では、3-(4-クロロフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、多様な化学修飾が可能になり、新素材や触媒の開発に役立ちます。

生物

生物学的に、この化合物は、ファーマコフォアとしての可能性について研究されています。

医学

医学では、その潜在的な治療効果が研究されています。研究では、特定の種類の癌、細菌感染症、炎症性疾患に対するその活性が調べられています。特定の生物学的経路を調節する能力により、医薬品候補としてさらなる調査が進む可能性があります。

工業

工業的には、この化合物は、農薬、染料、ポリマーの開発に使用できます。その安定性と反応性により、他の工業用化学品の合成における中間体など、さまざまな用途に適しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with the appropriate aniline derivatives, such as 4-chloroaniline and 2-(trifluoromethyl)benzaldehyde.

Formation of Schiff Base: The aniline derivative reacts with the benzaldehyde derivative to form a Schiff base under acidic or basic conditions.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazolinone core.

Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming dihydroquinazolinone derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazolinone derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Chemistry

In chemistry, 3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies have explored its activity against certain types of cancer, bacterial infections, and inflammatory diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation as a drug lead.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other industrial chemicals.

作用機序

3-(4-クロロフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オンの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、重要な生物学的経路に関与する酵素、受容体、その他のタンパク質が含まれます。たとえば、活性部位に結合することで特定の酵素を阻害し、それらの活性をブロックする可能性があります。また、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞応答に影響を与える可能性があります。

類似化合物の比較

類似化合物

3-(4-クロロフェニル)-2-フェニルキナゾリン-4(1H)-オン: トリフルオロメチル基がなく、生物活性や化学反応性に影響を与える可能性があります。

2-(トリフルオロメチル)フェニルキナゾリン-4(1H)-オン: 4-クロロフェニル基がなく、薬理学的プロファイルを変化させる可能性があります。

3-(4-ブロモフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オン: 塩素を臭素に置換すると、反応性と生物学的相互作用に影響を与える可能性があります。

独自性

3-(4-クロロフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オンには、4-クロロフェニル基と2-(トリフルオロメチル)フェニル基の両方が存在するため、独特の化学的および生物学的特性が生まれます。これらの置換基は、類似化合物と比較して、生物学的標的への結合親和性を高め、安定性を向上させ、反応性を変更する可能性があります。

この詳細な概要は、3-(4-クロロフェニル)-2-[2-(トリフルオロメチル)フェニル]-2,3-ジヒドロキナゾリン-4(1H)-オンの合成、反応、用途、作用機序、類似化合物との比較について、包括的な理解を提供しています。

類似化合物との比較

Similar Compounds

3-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.

2-(trifluoromethyl)phenylquinazolin-4(1H)-one: Lacks the 4-chlorophenyl group, potentially altering its pharmacological profile.

3-(4-bromophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one: Substitution of chlorine with bromine may influence its reactivity and biological interactions.

Uniqueness

The presence of both the 4-chlorophenyl and 2-(trifluoromethyl)phenyl groups in 3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one imparts unique chemical and biological properties. These substituents can enhance its binding affinity to biological targets, improve its stability, and modify its reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

特性

分子式 |

C21H14ClF3N2O |

|---|---|

分子量 |

402.8 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C21H14ClF3N2O/c22-13-9-11-14(12-10-13)27-19(15-5-1-3-7-17(15)21(23,24)25)26-18-8-4-2-6-16(18)20(27)28/h1-12,19,26H |

InChIキー |

FHBJYZYFYIIUSX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Tert-butyl-2-phenyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B10906815.png)

![4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B10906817.png)

![N-(4-ethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906824.png)

![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B10906836.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B10906838.png)

![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10906841.png)

![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10906848.png)

![3-(difluoromethyl)-N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906856.png)

![4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide](/img/structure/B10906862.png)